

A Comprehensive Technical Guide to 3,5-Dichloro-3',5'-dimethoxybenzophenone

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Compound of Interest

Compound Name:	3,5-Dichloro-3',5'- dimethoxybenzophenone
CAS No.:	951892-40-3
Cat. No.:	B1359026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a class of compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties. This guide focuses on a specific derivative, **3,5-Dichloro-3',5'-dimethoxybenzophenone**, providing an in-depth exploration of its fundamental chemical properties, synthesis, and potential applications. As a Senior Application Scientist, the aim is to present this information with a blend of technical precision and practical insight, fostering a deeper understanding of this compound for research and development endeavors.

Section 1: Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its molecular structure and composition. **3,5-Dichloro-3',5'-dimethoxybenzophenone** is a diaryl ketone characterized by a central carbonyl group connecting a 3,5-dichlorinated phenyl ring and a 3,5-dimethoxylated phenyl ring.

Molecular Formula and Weight

The precise molecular formula and weight are critical for all quantitative aspects of research, from reaction stoichiometry to analytical characterization.

Attribute	Value	Source
Molecular Formula	C ₁₅ H ₁₂ Cl ₂ O ₃	
Molecular Weight	311.16 g/mol	

These values are fundamental for interpreting mass spectrometry data and for the accurate preparation of solutions and reaction mixtures.

Chemical Structure

The arrangement of atoms and functional groups within a molecule dictates its reactivity and interactions with biological systems.

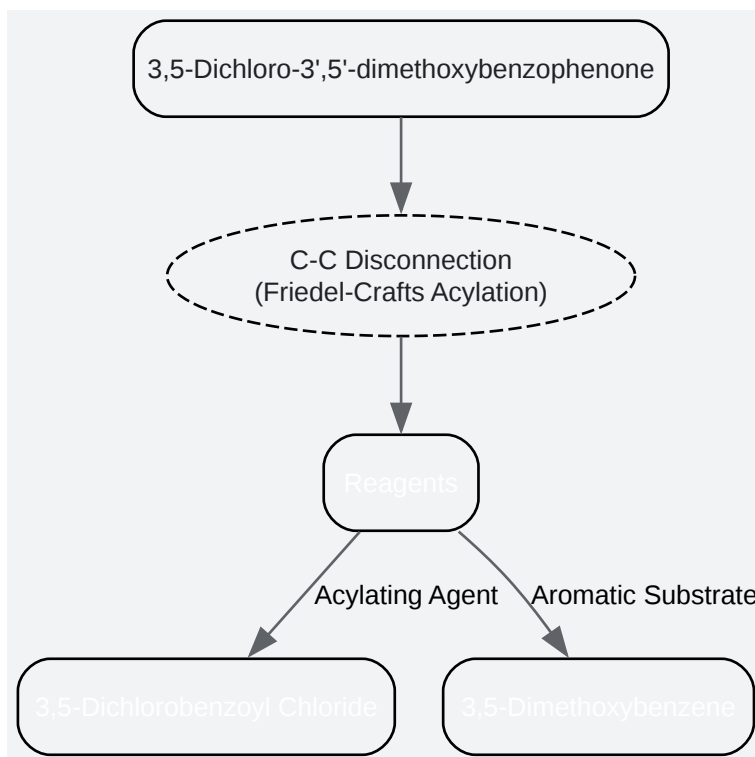
Figure 1: 2D structure of **3,5-Dichloro-3',5'-dimethoxybenzophenone**.

Section 2: Synthesis and Characterization

The synthesis of substituted benzophenones often involves a Friedel-Crafts acylation reaction. Understanding the synthetic route is crucial for ensuring purity and for potential scale-up.

Retrosynthetic Analysis

A logical approach to designing the synthesis of **3,5-Dichloro-3',5'-dimethoxybenzophenone** involves a retrosynthetic disconnection at the carbonyl carbon. This suggests two primary starting materials: 3,5-dichlorobenzoyl chloride and 3,5-dimethoxybenzene.



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Figure 2: Retrosynthetic analysis for the synthesis of the target molecule.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

- 3,5-Dichlorobenzoyl chloride
- 3,5-Dimethoxybenzene
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution

- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxybenzene in anhydrous dichloromethane.
- **Catalyst Addition:** Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath and slowly add anhydrous aluminum chloride in portions. The Lewis acid catalyst is crucial for activating the acylating agent.
- **Acylating Agent Addition:** Dissolve 3,5-dichlorobenzoyl chloride in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at $0\text{ }^\circ\text{C}$.
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.
- **Extraction:** Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acid.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **3,5-Dichloro-3',5'-dimethoxybenzophenone**.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is paramount. The following analytical techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the benzophenone core.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 3: Potential Applications in Drug Discovery and Development

The benzophenone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[1] The specific substitution pattern of 3,5-dichloro and 3',5'-dimethoxy groups can significantly influence its pharmacological profile.

Rationale for Biological Screening

The presence of halogen atoms, particularly chlorine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Methoxy groups can be involved in hydrogen bonding and can be metabolically labile, offering sites for biotransformation. This combination of functional groups suggests that **3,5-Dichloro-3',5'-dimethoxybenzophenone** could be a candidate for screening in various therapeutic areas.

Figure 3: Relationship between molecular features and potential biological activities.

Areas of Interest for Further Investigation

Based on the known activities of substituted benzophenones, promising avenues for research include:

- **Anticancer Activity:** Many benzophenone derivatives have shown cytotoxic effects against various cancer cell lines.
- **Enzyme Inhibition:** The rigid structure and functional groups may allow for specific binding to the active sites of enzymes implicated in disease.
- **Antiviral and Antimicrobial Properties:** The lipophilic nature of the compound could facilitate its interaction with viral envelopes or bacterial cell membranes.

Section 4: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the fundamental properties, synthesis, and potential applications of **3,5-Dichloro-3',5'-dimethoxybenzophenone**. The detailed synthetic protocol and characterization methods offer a solid foundation for researchers to produce and validate this compound. The exploration of its potential biological activities, grounded in the established pharmacology of the benzophenone scaffold, opens up exciting avenues for future research in drug discovery and development. Further investigation into the biological activities of this specific derivative is warranted to fully elucidate its therapeutic potential.

References

- M. Asif. A review of pharmacological aspects of benzophenones. Mini-Reviews in Medicinal Chemistry. [\[Link\]](#)

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Sources

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